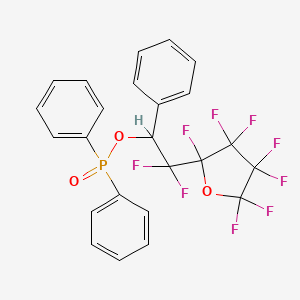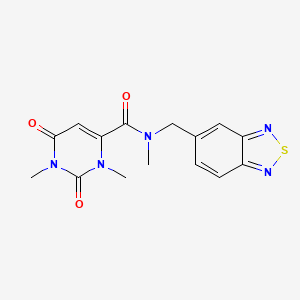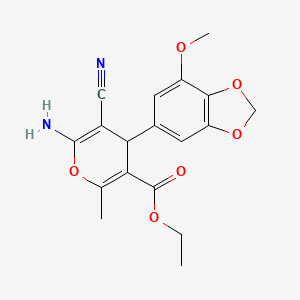![molecular formula C19H25N5O2 B5525548 2,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525548.png)
2,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of pyrimidine derivatives, which are structurally related to "2,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide," often involves condensation reactions. For instance, Kuznetsov et al. (2007) described the synthesis of 4-amino-substituted pyrimidines by condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine, followed by subsequent reactions (Kuznetsov, Nam, & Chapyshev, 2007).
Molecular Structure Analysis
- The structure of pyrimidine derivatives, similar to the target compound, has been studied using various spectroscopic techniques. For example, Attia et al. (2014) reported the single crystal X-ray structure of a related compound, confirming its molecular configuration and stabilizing interactions (Attia et al., 2014).
Chemical Reactions and Properties
- The chemical reactivity of pyrimidine derivatives includes their interaction with different chemical agents. For instance, Katoh et al. (1996) demonstrated the reactivity of a pyrimidinone derivative with benzyl chloroformate, showcasing the versatility of these compounds in forming diverse chemical products (Katoh, Kondoh, & Ohkanda, 1996).
Physical Properties Analysis
- The physical properties of such compounds, like solubility and melting point, are crucial for their application in various fields. Dolzhenko et al. (2006) explored the tautomerism of similar compounds in solution, which is a key aspect of their physical behavior (Dolzhenko, Chui, & Dolzhenko, 2006).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, are significant for understanding the application potential of these compounds. Zhou et al. (2008) described the design and synthesis of a structurally similar compound, showcasing its selective inhibition properties, which is a critical chemical property (Zhou et al., 2008).
Applications De Recherche Scientifique
Synthesis and Biological Applications
- The synthesis of novel heterocyclic compounds derived from benzofuran derivatives shows potential in producing anti-inflammatory and analgesic agents. These compounds exhibit significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity and possess analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
- Research on dihydropyrimidinone derivatives containing piperazine/morpholine moiety indicates a method for synthesizing compounds in good yield, demonstrating the potential for efficient synthesis of pharmacologically relevant molecules (Bhat et al., 2018).
- The development of a positron emission tomography (PET) imaging probe for the ultrasensitive detection of malignant melanoma highlights the role of similar compounds in diagnostic imaging. This probe demonstrates strong tumoral uptake and rapid background clearance, suggesting potential applications in early-stage melanoma diagnosis (Pyo et al., 2020).
Propriétés
IUPAC Name |
2,4-dimethyl-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-14-3-4-16(15(2)11-14)19(25)21-6-5-20-17-12-18(23-13-22-17)24-7-9-26-10-8-24/h3-4,11-13H,5-10H2,1-2H3,(H,21,25)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVTXSSAUZJAQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCCNC2=CC(=NC=N2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(2-((6-morpholinopyrimidin-4-yl)amino)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5525482.png)
![2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5525485.png)
![3-(2-furylmethyl)-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5525492.png)
![methyl 4-({[(4-morpholinylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5525507.png)
![N-(2-chlorobenzyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5525508.png)
![2-[(2-chlorobenzyl)thio]-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5525519.png)
![N-[2-(hydroxymethyl)phenyl]-N'-3-pyridinylthiourea](/img/structure/B5525533.png)

![[4-(cyclopentylcarbonyl)-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5525553.png)

![2,4-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525576.png)
